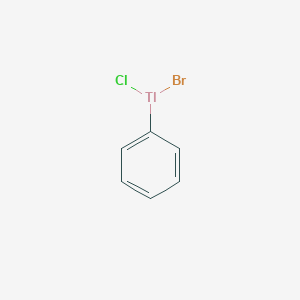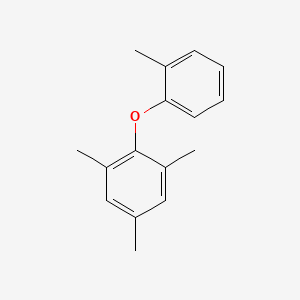![molecular formula C10H16OS2 B14593094 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 61364-92-9](/img/structure/B14593094.png)
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C10H14OS2 and a molecular weight of 214.353 g/mol . This compound is characterized by its unique spiro structure, which includes two sulfur atoms and a ketone functional group. The spiro structure is a bicyclic system where two rings are connected through a single atom, in this case, a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur dichloride, followed by cyclization to form the spiro compound . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
科学研究应用
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure with an oxygen atom instead of a ketone group.
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one: Similar structure with ethyl groups instead of methyl groups.
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one: Contains oxygen atoms in the spiro structure.
Uniqueness
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features allows for distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
61364-92-9 |
|---|---|
分子式 |
C10H16OS2 |
分子量 |
216.4 g/mol |
IUPAC 名称 |
2,3-dimethyl-6,10-dithiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H16OS2/c1-7-6-10(9(11)8(7)2)12-4-3-5-13-10/h7-8H,3-6H2,1-2H3 |
InChI 键 |
AYTOLXOEXWZQPA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(C(=O)C1C)SCCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)

![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)


![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
phosphanium bromide](/img/structure/B14593072.png)
